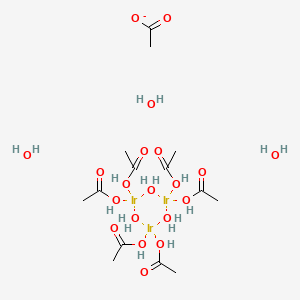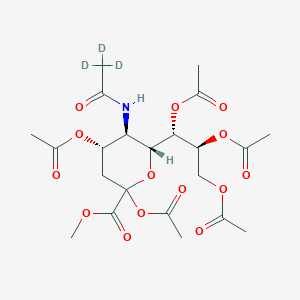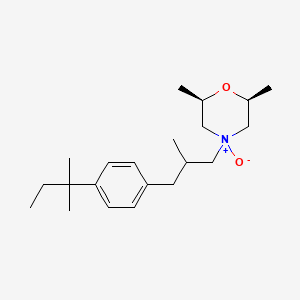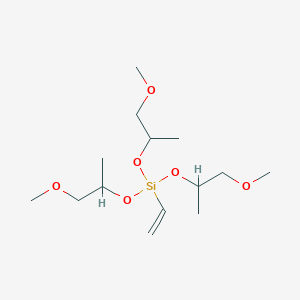
acetic acid;iridium;acetate;hexahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;iridium;acetate;hexahydrate is a coordination compound that combines acetic acid, iridium, and acetate in a hexahydrate form
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of acetic acid;iridium;acetate;hexahydrate typically involves the reduction of an iridium (IV)-containing aqueous solution using a reducing agent to obtain an iridium (III)-containing solution. This solution is then precipitated and aged with an alkaline compound to form iridium (III) hydroxide. The hydroxide is dissolved in acetic acid to produce iridium (III) acetate, which is then concentrated and dried to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs the Cativa process, which uses an iridium catalyst to improve the efficiency of acetic acid production. This process is more economical and environmentally friendly compared to traditional methods that use rhodium catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;iridium;acetate;hexahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different iridium oxides.
Reduction: It can be reduced to lower oxidation states of iridium.
Substitution: The acetate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various iridium complexes, acetic acid derivatives, and substituted acetate compounds .
Wissenschaftliche Forschungsanwendungen
Acetic acid;iridium;acetate;hexahydrate has several scientific research applications:
Biology: The compound is studied for its potential antimicrobial properties and its role in biochemical pathways involving iridium.
Medicine: Research is ongoing to explore its use in cancer treatment due to its ability to interact with biological molecules.
Wirkmechanismus
The mechanism by which acetic acid;iridium;acetate;hexahydrate exerts its effects involves the coordination of iridium with acetate and acetic acid molecules. This coordination facilitates various catalytic processes, including the activation of carbonyl groups and the stabilization of reaction intermediates. The molecular targets and pathways involved include the interaction with enzymes and other proteins that can bind to iridium complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rhodium Acetate: Similar to iridium acetate but uses rhodium as the central metal. It is also used in catalysis but is less efficient and more expensive.
Palladium Acetate: Another similar compound used in catalysis, particularly in coupling reactions.
Uniqueness
Acetic acid;iridium;acetate;hexahydrate is unique due to its higher efficiency and lower cost compared to rhodium-based compounds. Its ability to catalyze reactions under milder conditions and its environmental benefits make it a preferred choice in industrial applications .
Eigenschaften
Molekularformel |
C14H39Ir3O20- |
|---|---|
Molekulargewicht |
1104.1 g/mol |
IUPAC-Name |
acetic acid;iridium;acetate;hexahydrate |
InChI |
InChI=1S/7C2H4O2.3Ir.6H2O/c7*1-2(3)4;;;;;;;;;/h7*1H3,(H,3,4);;;;6*1H2/p-1 |
InChI-Schlüssel |
NZZXRMQAQKJNEM-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)[O-].O.O.O.O.O.O.[Ir].[Ir].[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Iodo-9-[(4,4,5,5,5-pentafluoropentyl)thio]nonane](/img/structure/B13411906.png)



![(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B13411926.png)


